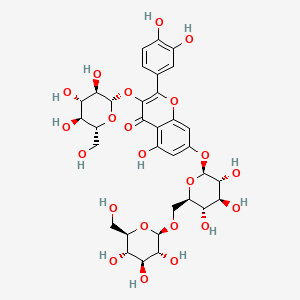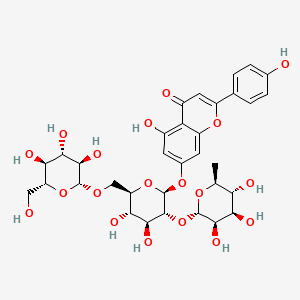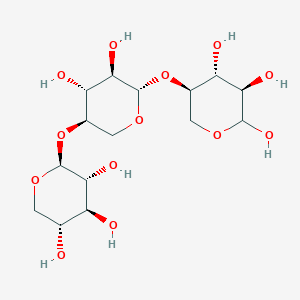
Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside is a flavonol glycoside extracted from plants such as Lepidium apetalum willd and Rhodiola crenulata . It is known for its lipid-lowering activity and is used in traditional Chinese medicine for treating acute respiratory failure . The compound has a molecular formula of C33H40O22 and a molecular weight of 788.66 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside involves glycosylation reactions. A novel glycosyltransferase gene (BbGT) from Beauveria bassiana ATCC 7159 has been identified and heterologously expressed in Escherichia coli . The enzyme converts quercetin to various glucosylated products, including quercetin-3-O-beta-D-glucoside and quercetin-7-O-beta-D-glucoside . The optimal pH and temperature for BbGT are 35°C and 8.0, respectively .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae . These strains act as whole-cell biocatalysts to produce the desired glucosides efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis .
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases such as BbGT, with optimal conditions being pH 8.0 and 35°C.
Oxidation: Can be induced by reactive oxygen species, leading to the formation of oxidized derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding quercetin and glucose derivatives.
Major Products:
Glycosylation: Quercetin-3-O-beta-D-glucoside and quercetin-7-O-beta-D-glucoside.
Oxidation: Oxidized quercetin derivatives.
Hydrolysis: Quercetin and glucose derivatives.
Applications De Recherche Scientifique
Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the activity of glycosyltransferases.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential in treating lipid disorders and respiratory conditions.
Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant and anti-inflammatory activities . It acts as a potent oxygen-radical scavenger, protecting cells from oxidative stress . Additionally, it modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, to reduce inflammation .
Comparaison Avec Des Composés Similaires
Quercetin-3-O-beta-D-glucoside (Isoquercitrin): A mono-glucoside of quercetin with similar antioxidant properties.
Quercetin-7-O-beta-D-glucoside: Another glucosylated form of quercetin produced by the same glycosyltransferase.
Uniqueness: Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside is unique due to its dual glycosylation at both the 3-O and 7-O positions, which enhances its solubility and bioavailability compared to other quercetin derivatives .
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMUSRYWYUQIK-GZIDCZEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B10818072.png)

![3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10818082.png)

![2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B10818093.png)
![methyl (1R,2S,3R,6R,8S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B10818099.png)
![(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10818111.png)

![(1R,5R,6S,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B10818129.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B10818137.png)
![(2S,3R,4S,5R)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818150.png)
![(1R,2R,5S,14R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid](/img/structure/B10818163.png)
![(2S,3R,5R,9R,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B10818172.png)
